Enantiomeric Selectivity: R-(−)-Apomorphine Is a Dopamine Pan-Agonist Whereas S-(+)-Apomorphine Is a Dopamine Antagonist and 5-HT3 Blocker
The pharmacological activity of apomorphine is exquisitely enantiomer-dependent. R-(−)-apomorphine (the target compound) is a non-selective dopamine receptor agonist with Ki values of 101, 32, 26, 2.6, and 10 nM at human D1, D2, D3, D4, and D5 receptors, respectively [1]. In contrast, S-(+)-apomorphine acts as a dopamine receptor antagonist at D1 and D2 sites [2] and additionally antagonizes the 5-HT3 receptor with an IC50 of 32 µM, whereas R-(−)-apomorphine is a partial 5-HT3 agonist producing a depolarization amplitude 26% of the 10 µM 5-HT response [3]. In striatal synaptosomal DOPA production assays, R-(−)-apomorphine shows an IC50 of 410 nM vs. 970 nM for S-(+)-apomorphine, a 2.4-fold potency difference [4].
| Evidence Dimension | Enantiomeric functional activity at dopamine and 5-HT3 receptors |
|---|---|
| Target Compound Data | R-(−)-apomorphine: D1–D5 Ki = 101, 32, 26, 2.6, 10 nM; DOPA production IC50 = 410 nM; 5-HT3 partial agonist (26% of 5-HTmax) |
| Comparator Or Baseline | S-(+)-apomorphine: D1/D2 antagonist; 5-HT3 antagonist IC50 = 32 µM; DOPA production IC50 = 970 nM |
| Quantified Difference | R-(−) is a pan-agonist; S-(+) is an antagonist. DOPA synthesis inhibition: 2.4-fold greater potency for R-(−). 5-HT3: functional reversal (agonist vs. antagonist). |
| Conditions | In vitro: human recombinant receptors, rat striatal synaptosomes, N1E-115 neuroblastoma cells whole-cell voltage clamp |
Why This Matters
Procurement of the incorrect enantiomer yields qualitatively opposite biological effects (agonist vs. antagonist), making enantiomeric purity essential for reproducible dopamine receptor activation.
- [1] Hsieh GC, Hollingsworth PR, Martino B, et al. Central mechanisms regulating penile erection in conscious rats: the dopaminergic systems related to the proerectile effect of apomorphine. J Pharmacol Exp Ther. 2004;308(1):330-338. View Source
- [2] Goldman ME, Kebabian JW. Aporphine enantiomers: interactions with D-1 and D-2 dopamine receptors. Mol Pharmacol. 1984;25(1):18-23. View Source
- [3] van Hooft JA, Vijverberg HP. Agonist and antagonist effects of apomorphine enantiomers on 5-HT3 receptors. Neuropharmacology. 1998;37(6):759-766. View Source
- [4] Effects of apomorphine enantiomers and of lisuride on 3,4-dihydroxyphenylalanine production in striatal synaptosomes. Mol Pharmacol. 1985;28(6):515-520. View Source
